![molecular formula C7H10ClN2O2S B2740619 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride CAS No. 76629-21-5](/img/structure/B2740619.png)
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride is a chemical compound with the empirical formula C7H9ClN2O2S and a molecular weight of 220.68 . It is a heterocyclic compound that is part of the azole family .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The structure is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Applications
Research has shown that derivatives of 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride have been synthesized and evaluated for their anti-inflammatory and analgesic activities. For instance, the synthesis of new imidazolyl acetic acid derivatives was carried out, leading to compounds that exhibited significant anti-inflammatory activity against carrageenan-induced rat paw edema and analgesic activity using the writhing test in albino mice. Specifically, compounds were found to inhibit writhing effectively, with some being twice as effective as the reference standard (Khalifa & Abdelbaky, 2008).
Antimicrobial Activities
Another significant application of these compounds is in the development of antimicrobial agents. A study described the synthesis of novel imidazothiazole and glycocyamidine derivatives from 5,5-diphenyl-2-thioxoimidazolidin-4-one. These compounds, upon evaluation, showed promising antimicrobial activities, highlighting the potential of 5,6-Dihydroimidazo[2,1-b][1,3]thiazol derivatives in creating effective antimicrobial drugs (Magd El-Din et al., 2007).
Synthesis of Heterocyclic Compounds
The chemical versatility of 5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride allows for the synthesis of various heterocyclic compounds. One study reported the selective cyclization of S-substituted imidazolethione to synthesize polysubstituted imidazothiazoles, which are valuable in the development of novel pharmaceuticals due to their potential biological activities (Faty et al., 2015).
Ring-Ring Interconversion Studies
Research on ring-ring interconversion has provided insights into the reactivity of this class of compounds, contributing to the understanding of their chemical properties and potential as mutagenic compounds. Such studies are crucial for designing safer and more effective pharmaceutical agents (Andreani et al., 1997).
Wirkmechanismus
Target of Action
This compound is part of a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives, which have been associated with various biological activities .
Mode of Action
The chemical reactions of this compound are based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds. The type of product formed depends on the structure of the starting reagents.
Result of Action
Some related compounds have shown anti-inflammatory and analgesic activities , suggesting potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S.ClH/c10-6(11)3-5-4-12-7-8-1-2-9(5)7;/h4H,1-3H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPMVWCZJGAAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride | |
CAS RN |
76629-21-5 |
Source
|
Record name | Imidazo[2,1-b]thiazole-3-acetic acid, 5,6-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76629-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.